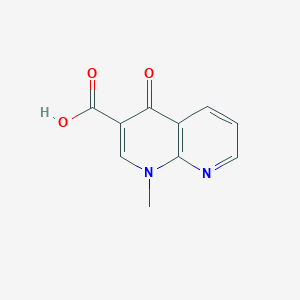

1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Description

Its structure comprises a bicyclic core with a ketone group at position 4, a carboxylic acid at position 3, and a methyl substituent at position 1. The synthesis of this compound typically involves the Gould–Jacobs reaction, where 2-aminopyridine is condensed with ethoxy methylene malonate to form the naphthyridine ring, followed by N-alkylation and hydrolysis steps . Characterization via FTIR, $ ^1H $ NMR, and mass spectrometry confirms its structure, with key spectral signals (e.g., 8.02–9.11 ppm for aromatic protons) and molecular ion peaks (e.g., m/z 390.2 for derivatives) .

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-12-5-7(10(14)15)8(13)6-3-2-4-11-9(6)12/h2-5H,1H3,(H,14,15) |

InChI Key |

RWYNAFNAUVVYCA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=C1N=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be achieved through several methods:

Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).

Friedländer Approach: This green strategy involves the hydroamination of terminal alkynes followed by Friedländer cyclization.

Metal-Catalyzed Synthesis: This method uses metal catalysts to facilitate the synthesis of the compound.

Ring Expansion Reaction: This involves the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Chemical Reactions Analysis

1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbonyl positions.

Common Reagents and Conditions: Reagents like TBBDA, PBBS, and metal catalysts are commonly used in these reactions.

Major Products: The major products formed from these reactions include various substituted naphthyridines and their derivatives.

Scientific Research Applications

1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA polymerase (DNA gyrase). This inhibition interferes with DNA synthesis and supercoiling, leading to the disruption of bacterial cell replication and ultimately cell death . The compound also inhibits avian myeloblastoma virus reverse transcriptase, affecting nucleic acid and protein synthesis in certain organisms .

Comparison with Similar Compounds

Key Trends :

- Position 1 : Larger substituents (e.g., ethyl, cyclopropyl) improve antibacterial activity by enhancing target binding (e.g., DNA gyrase inhibition) .

- Position 6 : Fluoro substitution increases lipophilicity and membrane penetration, critical for Gram-negative pathogens .

- Position 7: Piperazinyl or amino-pyrrolidinyl groups enhance solubility and bioavailability .

ADMET and Pharmacokinetic Profiles

- Solubility: Carboxylic acid derivatives exhibit poor aqueous solubility but improved solubility in alkaline media or organic solvents (e.g., DMF, ethanol) .

- Lipophilicity: Fluoro and cyclopropyl groups enhance logP values (e.g., enoxacin: logP ~0.5), favoring tissue penetration .

- Metabolism : Methyl and ethyl groups at position 1 reduce hepatic clearance compared to bulkier substituents .

- Toxicity : Halogenated derivatives (e.g., 7-chloro-6-fluoro) show higher cytotoxicity (IC$_{50}$ ~10 µM in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.